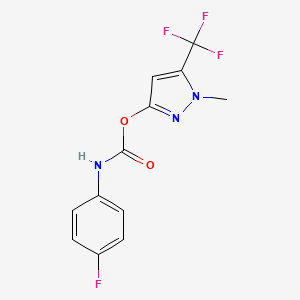

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

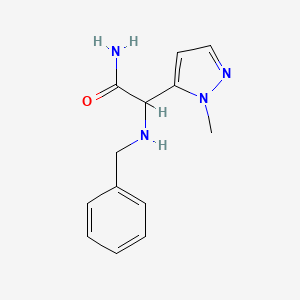

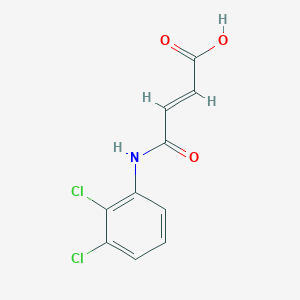

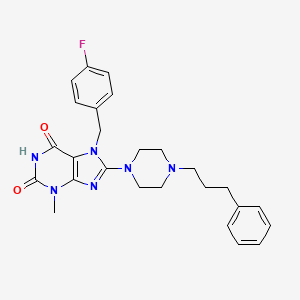

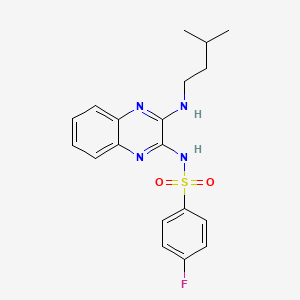

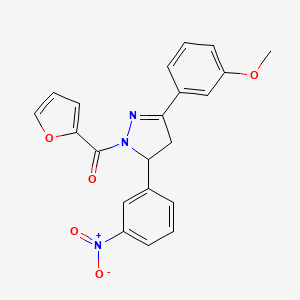

The compound “1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a methyl group. The compound also contains a carbamate group attached to a fluorophenyl group .

Molecular Structure Analysis

The trifluoromethyl group is strongly electron-withdrawing, which can significantly affect the electronic properties of the molecule . The presence of the fluorine atom and the pyridine moiety can also contribute to the unique physicochemical properties of the compound .Applications De Recherche Scientifique

Synthesis and Molecular Building Blocks

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate and its derivatives are pivotal in the synthesis of various organic compounds due to their reactivity and potential as building blocks in medicinal and agricultural chemistry. Research by Schmitt et al. (2017) highlights the development of fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing their importance in creating fluorinated pyrazoles which serve as key intermediates for further chemical transformations (Schmitt et al., 2017).

Structural Analysis and Conformation

The detailed structural and conformational analysis of pyrazolone derivatives, as discussed by Sagar et al. (2017), provides insight into the molecular conformations and hydrogen bonding patterns. Such studies are essential for understanding the chemical behavior and reactivity of these compounds, which is critical for their application in developing novel pharmaceuticals and agrochemicals (Sagar et al., 2017).

Antimicrobial Applications

Bhat et al. (2016) synthesized a series of triazolyl pyrazole derivatives, showcasing their potential as broad-spectrum antimicrobial agents. The study underscores the importance of such compounds in addressing the need for new antimicrobials amid rising resistance against conventional antibiotics (Bhat et al., 2016).

Chemical Reactivity and Synthesis Techniques

The work by Kariuki et al. (2021) on the synthesis and structural characterization of isostructural thiazoles further demonstrates the versatility of pyrazolone derivatives in organic synthesis. These findings contribute to the broader knowledge of synthesizing complex molecules for various applications, including materials science and drug development (Kariuki et al., 2021).

Environmental and Biological Implications

The environmentally benign synthesis of fluorinated pyrazolone derivatives, as reported by Shelke et al. (2007), not only presents a green approach to chemical synthesis but also explores their antimicrobial activity. Such research is crucial for developing sustainable chemical processes and new bioactive compounds (Shelke et al., 2007).

Mécanisme D'action

Target of Action

Many pyrazole derivatives are known to interact with various enzymes and receptors in the body, influencing their activity .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .

Biochemical Pathways

Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their versatile interactions with different proteins .

Pharmacokinetics

The trifluoromethyl group often improves metabolic stability, and the presence of a carbamate group could influence its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the stability of the compound could be affected by the pH of the environment .

Safety and Hazards

Orientations Futures

Compounds containing a trifluoromethyl group are of significant interest in various fields, including pharmaceuticals and agrochemicals . Therefore, the study and development of such compounds, including “1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate”, could be a promising area of research .

Propriétés

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSYKFLPHFKFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC(=O)NC2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)

![2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2954529.png)

![(4Ar,7aS)-4-(2-ethenylsulfonylethyl)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazine](/img/structure/B2954537.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)

![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)